N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Description

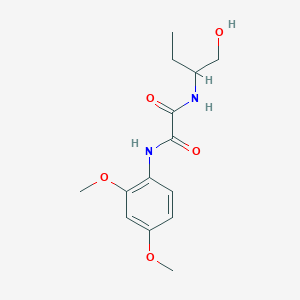

N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a synthetic oxalamide derivative characterized by two primary structural motifs:

- N1-substituent: A 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy groups at the 2- and 4-positions of the benzene ring. This moiety enhances solubility and may influence hydrogen-bonding interactions due to its polar nature.

- N2-substituent: A 1-hydroxybutan-2-yl group, a branched aliphatic chain with a hydroxyl group. This substituent contributes to hydrophilicity and metabolic stability compared to purely aromatic or halogenated groups.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-N'-(1-hydroxybutan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-4-9(8-17)15-13(18)14(19)16-11-6-5-10(20-2)7-12(11)21-3/h5-7,9,17H,4,8H2,1-3H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLIMMRZURPIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the reaction of 2,4-dimethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-hydroxybutan-2-amine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxalamide linkage can be reduced to form corresponding amines.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with diverse applications depending on their substituents. Below is a comparative analysis of N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide and its analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Comparative Insights

Substituent Effects on Bioactivity Aromatic vs. Aliphatic Groups: The target compound’s 1-hydroxybutan-2-yl group contrasts with the pyridinylethyl group in S334. Halogenation: Antiviral compounds (e.g., Compound 13) often incorporate chlorophenyl groups, which enhance target affinity through hydrophobic interactions . The absence of halogens in the target compound may reduce toxicity but also limit binding to certain biological targets.

Thermodynamic and Solubility Profiles

- highlights that oxalamides with nitro groups (e.g., N1,N2-bis(2-nitrophenyl)oxalamide) exhibit strong intramolecular hydrogen bonding, leading to higher ΔH° and ΔS° values. The target compound’s methoxy and hydroxyl groups likely form weaker hydrogen bonds, resulting in lower enthalpy changes but improved solubility .

Regulatory and Industrial Applications

- S336 and its analogs (e.g., S5456) have regulatory approval as flavor additives due to their safety profiles and potency . The target compound’s lack of aromatic heterocycles (e.g., pyridine) may require additional toxicological evaluation for food or pharmaceutical use.

Metabolic Stability

- Fluorinated analogs (e.g., Compound 1c) demonstrate enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation . The target compound’s hydroxyl group may render it susceptible to phase II metabolism (e.g., glucuronidation).

Biological Activity

N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a synthetic compound characterized by its unique oxalamide structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article will delve into the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula: C14H20N2O5

- IUPAC Name: N-(2,4-dimethoxyphenyl)-N'-(1-hydroxybutan-2-yl)oxamide

- CAS Number: 920366-51-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it has been suggested that the compound could induce apoptosis or inhibit cell proliferation through modulation of signaling pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different bacterial species are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Klebsiella pneumoniae | 64 |

Anticancer Activity

In vitro studies have demonstrated that the compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HT-29 | 25 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy in Wound Healing : A study investigated the use of this compound in a wound healing model infected with Staphylococcus aureus. The results indicated a significant reduction in bacterial load and enhanced healing compared to control treatments.

- Cancer Treatment Synergy : Research explored the combination of this oxalamide with traditional chemotherapeutic agents. The findings suggested a synergistic effect that improved the efficacy of existing treatments in breast cancer models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.